Amcasertib is synthesized by AbbVie Inc., a global biopharmaceutical company. It falls under the category of small molecule inhibitors and is classified as an antineoplastic agent due to its potential use in cancer treatment. The compound has been investigated in clinical trials for its efficacy against solid tumors and hematological malignancies.
The synthesis of Amcasertib involves several steps, typically starting from commercially available precursors. The synthetic route includes:
The detailed synthetic pathway may vary depending on specific conditions and desired yields, but it generally adheres to established organic synthesis techniques.
Amcasertib has a complex molecular structure characterized by multiple functional groups that contribute to its activity. The molecular formula is , and its molecular weight is approximately 423.47 g/mol.
The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into the binding interactions with mTOR.
Amcasertib primarily acts through competitive inhibition of mTOR by binding to its active site. This interaction prevents the phosphorylation of downstream targets involved in cell cycle progression and survival pathways.
These reactions are critical for understanding how Amcasertib exerts its therapeutic effects in cancer cells.
The mechanism of action of Amcasertib involves:
Studies have shown that Amcasertib effectively reduces tumor growth in preclinical models by targeting these pathways.
These properties are vital for drug formulation and delivery systems aimed at maximizing therapeutic efficacy.
Amcasertib is primarily being investigated for:
Clinical trials are crucial for establishing its safety profile and efficacy across different cancer types, with ongoing studies assessing its potential as a novel therapeutic agent in oncology.
Amcasertib (designated BBI-503 in preclinical studies) functions as a first-in-class cancer stemness kinase inhibitor, with its primary mechanism involving the targeted suppression of the transcription factor Nanog, a central regulator of pluripotency and self-renewal in cancer stem cells (CSCs). In ovarian cancer models characterized by diverse genetic profiles, Amcasertib exhibited significant cytotoxicity by downregulating Nanog expression, leading to the disruption of CSC maintenance and function. This was demonstrated through in vitro assays where Amcasertib treatment resulted in a dose-dependent reduction of spheroid formation capacity in OVCAR-3 cells and primary ovarian cancer stem cells (OCSCs), alongside induction of apoptosis. Notably, Nanog suppression was more pronounced in estrogen receptor (ER)-negative ovarian cancer subtypes, correlating with heightened therapeutic efficacy [1].
Further validation emerged from breast cancer stem cell (BCSC) studies, where Amcasertib exposure at an IC₅₀ of 1.9 μM (48 hours) significantly impaired colony formation and sphere growth—functional hallmarks of stemness. Flow cytometric analysis confirmed elevated apoptosis rates in treated BCSCs, directly linking Nanog inhibition to diminished self-renewal and survival [5]. This anti-stemness effect extends beyond solid tumors; investigations in hepatocellular carcinoma (HCC) posit Amcasertib’s potential to target stemness-high CSCs marked by SOX9 or CD133/EpCAM, thereby overcoming therapy resistance and metastasis driven by this subpopulation [6].
Table 1: Anti-Stemness Effects of Amcasertib Across Cancer Models
Cancer Type | CSC Marker/Target | Key Functional Effects | Reference |
---|---|---|---|
Ovarian Cancer | Nanog | Reduced spheroid growth; Apoptosis induction in OCSCs | [1] |
Breast Cancer (TNBC) | Stemness kinases | Impaired colony/sphere formation; Apoptosis in BCSCs | [5] |
Hepatocellular Carcinoma | SOX9/CD133/EpCAM | Theoretical disruption of stemness-high CSCs (Preclinical) | [6] |
Amcasertib acts as a multi-kinase inhibitor with high specificity for a spectrum of serine-threonine kinases implicated in oncogenic signaling cascades. By targeting these kinases, Amcasertib disrupts downstream survival, proliferation, and stress-response pathways essential for tumorigenesis. In ovarian cancer cell lines (e.g., MDAH-2774), treatment with Amcasertib induced G1 phase cell cycle arrest and suppressed colony formation, indicating blockade of kinase-driven proliferative signals [1].
The compound’s kinase-inhibitory profile directly intersects with stemness maintenance. In BCSCs, Amcasertib’s inhibition of key serine-threonine kinases within stemness networks led to significant apoptosis without altering cell cycle distribution, suggesting a primary effect on survival pathways rather than proliferation per se. This kinase inhibition translates beyond cytotoxicity to impair critical CSC phenotypes like invasion and migration—processes reliant on kinase-mediated cytoskeletal remodeling and signal transduction [5]. Importantly, Amcasertib’s efficacy persists irrespective of common oncogenic mutations, highlighting its broad applicability against kinase-dependent tumorigenic processes upstream of genetic heterogeneity [1] [5].
Epithelial-mesenchymal transition (EMT) is a pivotal process conferring metastatic potential and therapy resistance upon cancer cells, characterized by loss of epithelial markers (e.g., E-cadherin), gain of mesenchymal markers (e.g., N-cadherin, Vimentin), and enhanced migratory/invasive capabilities. Amcasertib potently disrupts EMT dynamics primarily through its stemness-inhibitory actions.
In ovarian cancer models, Amcasertib treatment significantly reduced the invasion and migration of MDAH-2774 cells and OCSCs. Mechanistically, this aligns with Nanog suppression, as Nanog is a known upstream regulator of EMT transcription factors like SNAIL and SLUG [1]. Similarly, in BCSCs, Amcasertib exposure led to marked decreases in both invasion (through extracellular matrix) and migration (across membrane pores), quantified using standardized CytoSelect assays. This impairment of EMT functional outputs underscores Amcasertib’s role in limiting metastatic progression [5].
The link between stemness inhibition and EMT blockade is further reinforced by observations in HCC models, where CSC markers like SOX9 actively drive EMT via Wnt/β-catenin and TGF-β/Smad signaling [6]. By targeting the core stemness kinases governing these pathways, Amcasertib indirectly suppresses the transcriptional reprogramming underlying EMT.
Amcasertib’s antitumor effects are amplified through its intricate modulation of two critical, interconnected oncogenic pathways: STAT3 and Wnt/β-catenin.
STAT3 Signaling: STAT3, a transcription factor activated by phosphorylation (pSTAT3-Tyr705), promotes CSC survival, proliferation, and immune evasion. Research reveals a crucial crosstalk wherein galectin-3—upregulated by Wnt signaling—binds directly to STAT3’s SH2 domain, enhancing its phosphorylation and nuclear translocation. Amcasertib’s disruption of stemness kinases likely interferes with this axis. Supporting this, galectin-3 inhibitors (e.g., GB1107) significantly reduce pSTAT3 and β-catenin activity in gastric cancer models [2], providing a mechanistic parallel. In retinal pigment epithelium, Wnt3a directly increased STAT3 activation and nuclear translocation, and STAT3 knockdown abolished Wnt3a-mediated protection from oxidative stress, demonstrating functional interdependence [3]. Amcasertib, by targeting upstream kinases common to both pathways, potentially disrupts this pro-survival STAT3-Wnt crosstalk.
Wnt/β-Catenin Signaling: Canonical Wnt signaling, dysregulated in many cancers, stabilizes β-catenin, enabling its nuclear translocation and activation of TCF/LEF-driven genes (e.g., Cyclin D1, c-MYC). Amcasertib impacts this pathway through multiple nodes. Firstly, Nanog suppression directly or indirectly modulates Wnt activity. Secondly, inhibition of specific serine-threonine kinases may destabilize the β-catenin destruction complex or impair LRP5/6 co-receptor function. Evidence shows galectin-3 mediates WNT-induced STAT3 activation [2], placing it as a potential node for Amcasertib’s action. Furthermore, miRNAs dysregulated in cancer (e.g., miR-122, miR-148a) can target Wnt ligands (e.g., WNT1) or receptors, forming feedback loops with the Wnt pathway [7]. While not directly studied with Amcasertib, its kinase inhibition could influence such regulatory miRNA networks.
Table 2: Amcasertib and Crosstalk Between STAT3 and Wnt/β-catenin Pathways
Pathway Component | Interaction Mechanism | Potential Impact of Amcasertib |
---|---|---|
Galectin-3 | Mediates WNT1-induced STAT3 phosphorylation; Binds STAT3 SH2 domain | Kinase inhibition may downregulate galectin-3 expression or function |
β-catenin | Forms nuclear complex with TCF/LEF; Target of destruction complex | Indirect suppression via upstream kinase inhibition/Nanog downregulation |
pSTAT3 (Y705) | Activated by galectin-3/Wnt; Promotes survival gene transcription | Reduced phosphorylation via disruption of upstream activators (kinases, galectin-3) |
Nanog | Potential upstream regulator/modulator of Wnt and STAT3 | Direct suppression disrupts pathway crosstalk |
Regulatory miRNAs | e.g., miR-148a targets WNT1; Modulated by Wnt activity | Kinase inhibition may alter miRNA expression affecting Wnt ligands/receptors |
The convergence of STAT3 and Wnt signaling on CSC maintenance and EMT underscores the therapeutic significance of Amcasertib’s multi-targeted inhibition. Disrupting this crosstalk not only impairs tumor growth but also counteracts key resistance mechanisms, positioning Amcasertib as a promising agent against advanced, stemness-driven malignancies [2] [3] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3